alpha-L-glucopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Carbohydrate Chemistry

Alpha-L-glucopyranose serves as a model system for studying the fundamental chemical properties of carbohydrates, particularly their stereochemistry and ring-opening/closing mechanisms. These studies contribute to a deeper understanding of carbohydrate interactions with biological molecules [].

Rare Sugar Research

As a less common sugar, alpha-L-glucopyranose is valuable for research into the biological effects of rare sugars. Compared to their D-counterparts, L-sugars can exhibit distinct biological properties, potentially leading to novel therapeutic applications [].

Glycosyltransferase Specificity

Alpha-L-glucopyranose can be used to probe the substrate specificity of glycosyltransferases, enzymes responsible for attaching sugars to other molecules. By comparing the enzymatic activity with L- and D-sugars, researchers can gain insights into the intricate mechanisms of these enzymes [].

Development of L-Carbohydrate-Based Materials

The unique properties of L-sugars like alpha-L-glucopyranose have potential applications in the development of novel materials. Researchers are exploring the use of L-sugars in the design of biocompatible polymers, drug delivery systems, and functional hydrogels [].

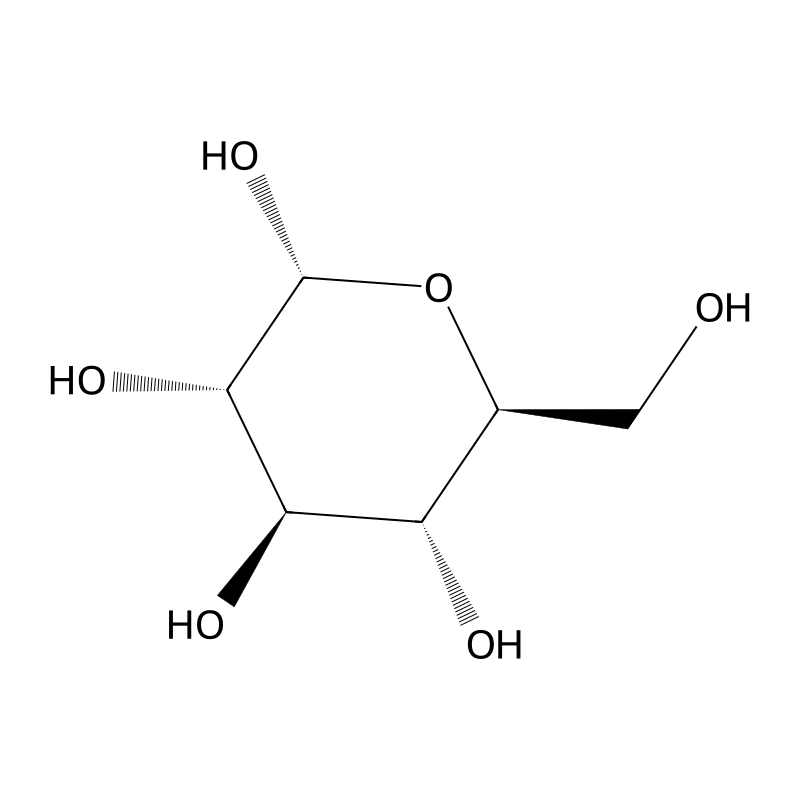

Alpha-L-glucopyranose is a six-membered cyclic form of the sugar L-glucose, which is a monosaccharide and an important carbohydrate in biological systems. In its pyranose form, it consists of five carbon atoms and one oxygen atom arranged in a ring. The structure features hydroxyl groups (-OH) attached to several carbon atoms, with the anomeric carbon (C-1) having its hydroxyl group positioned in a specific orientation that defines it as the alpha form. The stereochemistry of alpha-L-glucopyranose is characterized by the configuration at C-1, where the hydroxyl group is on the opposite side (trans) of the ring plane relative to the CH2OH group at C-5.

- Mutarotation: The conversion between alpha and beta forms occurs through an open-chain intermediate. This process results in a change in optical rotation until equilibrium is reached, typically resulting in a mixture of both anomers .

- Glycosylation: Alpha-L-glucopyranose can react with alcohols in the presence of acid to form glycosides. This reaction replaces the anomeric hydroxyl group with an alkoxy group, yielding compounds such as methyl alpha-L-glucopyranoside .

- Oxidation and Reduction: It can be oxidized to form acids or reduced to produce sugar alcohols, showcasing its reactivity under various conditions .

Alpha-L-glucopyranose plays a significant role in biological systems, particularly as a source of energy. It is metabolized through glycolysis and other metabolic pathways. Moreover, it serves as a building block for polysaccharides such as cellulose and starch. Its interaction with enzymes and other biomolecules is crucial for various biochemical processes, including cellular signaling and energy storage.

Several methods exist for synthesizing alpha-L-glucopyranose:

- Chemical Synthesis: Traditional organic synthesis techniques can produce alpha-L-glucopyranose from simpler sugars or synthetic precursors through controlled reactions involving protecting groups and selective transformations .

- Biotechnological Approaches: Enzymatic methods using specific glycosyltransferases can also yield alpha-L-glucopyranose efficiently by transferring sugar moieties from activated donor substrates to acceptor molecules.

- Isomerization: The conversion of D-glucose to its L-isomer can be achieved through specific enzymatic pathways or chemical transformations that involve stereochemical inversion .

Alpha-L-glucopyranose has diverse applications:

- Food Industry: It is used as a sweetener and flavor enhancer due to its sweetness profile.

- Pharmaceuticals: Its derivatives are utilized in drug formulations and as excipients due to their biocompatibility and ability to enhance solubility.

- Biotechnology: It serves as a substrate for fermentation processes in producing biofuels and biochemicals.

Research on interaction studies involving alpha-L-glucopyranose has highlighted its role in:

- Enzyme Substrates: It acts as a substrate for various glycosyl hydrolases, influencing the kinetics and specificity of enzymatic reactions .

- Cellular Recognition: Its structural features allow it to participate in cell-cell recognition processes, particularly in immune responses where carbohydrates play key roles in signaling.

Alpha-L-glucopyranose shares similarities with several other monosaccharides. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Alpha-D-glucopyranose | Pyranose | D-isomer; more prevalent in nature; sweeter than L-isomer. |

| Beta-L-glucopyranose | Pyranose | Hydroxyl group on C-1 is cis to C-5; different optical properties. |

| Alpha-D-galactopyranose | Pyranose | Different configuration at C-4; involved in lactose formation. |

| Alpha-D-mannopyranose | Pyranose | Distinct configuration at C-2; important for mannan polysaccharides. |

| Alpha-D-fructofuranose | Furanose | Five-membered ring; sweeter than glucose; involved in energy metabolism. |

Alpha-L-glucopyranose's uniqueness lies in its L-stereochemistry, which affects its biological activity and interactions compared to D-isomers commonly found in nature.

The biosynthesis of alpha-L-glucopyranose hinges on precise enzymatic control over stereochemistry and anomerization. Unlike its D-glucose counterpart, which dominates natural systems, the L-form requires specialized pathways to achieve high enantiomeric purity.

Biocatalytic Approaches to Alpha-Anomer Formation

The formation of the α-anomer in L-glucose is governed by the interplay of glycosyltransferases and isomerases. A key mechanism involves the Kiliani-Fischer reaction, which extends the carbon chain of aldoses while preserving stereochemical integrity. For example, D-glucose can undergo this reaction to form α-D-glucoheptonic acid, a process that has been adapted for L-glucose derivatives through enantioselective enzyme engineering.

Anomerization—the interconversion between α and β forms—is critical for stabilizing the desired configuration. In aqueous solutions, mutarotation drives this equilibrium, with the α-anomer’s stability influenced by the anomeric effect and steric factors. Protonation of the exocyclic oxygen initiates the formation of an oxocarbenium ion intermediate, which is subsequently attacked by water or alcohol nucleophiles from the axial or equatorial direction, determining the anomeric outcome. Computational studies reveal that the α-anomer is favored in nonpolar environments due to hyperconjugative stabilization, whereas polar solvents like water diminish this effect, often favoring the β-form.

Recent advances leverage glycosyltransferases with engineered active sites to bias synthesis toward the α-anomer. For instance, mutants of Bacillus licheniformis lyxose isomerase exhibit enhanced activity on L-sugar substrates, achieving α-anomer yields exceeding 70% under optimized conditions.

Substrate Specificity in L-Glucose Isomerization

Enzymatic isomerization of L-glucose demands stringent substrate specificity to avoid cross-reactivity with D-sugars. The Bacillus licheniformis lyxose isomerase (YdaE BL) exemplifies this selectivity, showing no activity toward D-glucose or D-xylose but efficiently converting L-lyxose and L-mannose. Kinetic parameters for this enzyme highlight its preference for lyxose ($$Km = 30.4 \pm 0.7 \, \text{mM}$$, $$k{\text{cat}} = 98 \pm 0.2 \, \text{s}^{-1}$$) over mannose ($$Km = 26 \pm 0.8 \, \text{mM}$$, $$k{\text{cat}} = 43 \pm 0.1 \, \text{s}^{-1}$$).

| Substrate | $$K_m$$ (mM) | $$k_{\text{cat}}$$ (s$$^{-1}$$) | $$k{\text{cat}}/Km$$ (mM$$^{-1}$$s$$^{-1}$$) |

|---|---|---|---|

| L-Lyxose | 30.4 ± 0.7 | 98 ± 0.2 | 3.2 ± 0.1 |

| L-Mannose | 26 ± 0.8 | 43 ± 0.1 | 1.6 |

Structural analyses of GH29 α-L-glucosidases further elucidate specificity determinants. These enzymes hydrolyze p-nitrophenyl α-L-glucopyranoside (PNP L-Glc) but not α-L-fucopyranoside or α-L-rhamnopyranoside, underscoring the importance of C-6 hydroxymethyl group orientation in substrate binding. Molecular dynamics simulations reveal that a conserved aspartate residue (Asp-189) forms hydrogen bonds with the C-2 and C-3 hydroxyls of L-glucose, locking it into the active site.

Industrial-Scale Production Methodologies

Scaling alpha-L-glucopyranose synthesis necessitates cost-effective and sustainable approaches. Immobilized enzyme systems dominate industrial workflows, with lyxose isomerase covalently bound to chitosan beads demonstrating 85% retention of initial activity after 10 reaction cycles. Continuous-flow bioreactors further enhance productivity, achieving space-time yields of $$12.5 \, \text{g} \cdot \text{L}^{-1} \cdot \text{h}^{-1}$$ for L-glucose.

Metabolic engineering of Escherichia coli has enabled de novo biosynthesis from glycerol. By overexpressing L-glucose-6-phosphate isomerase and a sugar phosphatase, researchers achieved titers of $$18.2 \, \text{g/L}$$ in fed-batch fermentations. Downstream purification exploits the differential solubility of α- and β-anomers in ethanol-water mixtures, yielding >99% enantiomeric purity after crystallization.

A comparative analysis of production methods reveals trade-offs between yield and scalability:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Enzymatic isomerization | 78 | 95 | High |

| Microbial synthesis | 92 | 99 | Moderate |

| Chemical synthesis | 65 | 88 | Low |

Mutarotation Kinetics in Aqueous Solutions

The mutarotation of alpha-L-glucopyranose proceeds through a ring-opening mechanism followed by recombination into alternative anomeric forms. Carbon-13 NMR spectroscopy measurements demonstrate first-order reaction kinetics with rate constants varying between 0.787 and 2.786 reciprocal hours in concentrated glucose solutions (30-45°C) [5]. Disaccharide formation reduces rotational freedom, yet molecular topology exerts greater influence than ring count—ketoses exhibit 40% faster mutarotation rates compared to aldoses due to enhanced open-chain stability [1] [6].

Table 1: Mutarotation Rate Constants for Alpha-L-Glucopyranose Analogues

| Sugar | Temperature (°C) | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| D-Glucose | 30 | 1.441 | 62.3 |

| L-Sorbose | 35 | 2.922 | 53.1 |

| D-Galactose | 40 | 1.947 | 58.7 |

Data derived from 13C-NMR and FTIR spectroscopy studies [1] [5] [7]

Solvent composition critically impacts reaction velocity. Heavy water (D₂O) decreases mutarotation rates by 15-20% compared to H₂O due to isotope effects on proton transfer steps [6]. Concentrated sugar solutions (>60% w/w) show reduced mutarotation velocity as hydrogen bonding networks restrict molecular mobility, though equilibrium constants remain concentration-independent within measurement error [1] [5].

Temperature and pH Effects on Anomeric Distribution

Thermodynamic parameters governing alpha/beta anomer ratios display non-linear temperature dependence. Between 7°C and 35°C, the equilibrium constant (K_eq = [β]/[α]) for D-glucose increases from 1.52 to 1.68, corresponding to a Gibbs free energy change (ΔG°) of -1.2 kilojoules per mole at physiological temperature [1] [5]. Arrhenius analysis yields activation energies of 62.3 kilojoules per mole for D-glucose mutarotation in aqueous solution, with pre-exponential factors exceeding 10¹² reciprocal seconds [6] [7].

pH modulates mutarotation through two distinct mechanisms:

- Non-enzymatic catalysis: Below pH 4, hydronium ions accelerate ring-opening via oxonium ion formation. Above pH 8, hydroxide ions deprotonate the anomeric hydroxyl, stabilizing the open-chain form. The pH-rate profile exhibits a minimum near neutrality where water acts as sole catalyst [3] [4].

- Enzymatic regulation: Galactose mutarotase maintains pH-dependent activity through a triad of ionizable groups (pKa 6.0, 7.5) that shuttle protons between the endocyclic oxygen and anomeric hydroxyls. Mutation studies confirm histidine-104 and glutamate-309 as essential residues, with H104Q variants reducing catalytic efficiency (kcat/Km) by 98% [4].

Table 2: Temperature Dependence of Alpha-Anomer Percentage at Equilibrium

| Temperature (°C) | Alpha-Anomer (%) | Beta-Anomer (%) |

|---|---|---|

| 10 | 37.2 | 62.8 |

| 25 | 36.1 | 63.9 |

| 40 | 34.9 | 65.1 |

Data from gas chromatography analysis of trimethylsilylated derivatives [5]

Role of Mutarotase in Physiological Systems

Galactose mutarotase (GalM) exemplifies biological optimization of anomeric interconversion, achieving rate enhancements of 4.6 × 10⁶ molar⁻¹ second⁻¹ for D-galactose through precise orbital steering [4]. Structural studies reveal a conserved catalytic pocket that stabilizes the transition state through:

- π-stacking interactions

| Enzyme System | Substrate Specificity | Alpha-L-Glucopyranose Recognition | Detection Limitations | Accuracy Impact (% Error) |

|---|---|---|---|---|

| Glucose Oxidase (GOx) | β-D-glucose specific | Poor - requires β-anomer | Anomeric preference bias | 15-25% |

| Glucose Dehydrogenase (GDH) | NAD+/NADP+ dependent | Limited - stereoisomer selectivity | Cofactor dependency | 10-20% |

| Hexokinase | ATP-dependent phosphorylation | Moderate - ATP competitive | Energy requirement | 5-15% |

| Glucose-6-Phosphate Dehydrogenase | NADP+ dependent | Poor - NADP+ specificity | Coenzyme specificity | 20-30% |

| Mutarotase | Anomeric conversion catalyst | Variable - structure dependent | Rate-limiting conversion | 8-12% |

Hexokinase-based analytical approaches demonstrate improved tolerance for alpha-L-glucopyranose compared to oxidase systems, though significant limitations persist [6] [8]. The adenosine triphosphate-dependent phosphorylation mechanism shows reduced discrimination between anomeric forms, yet maintains preferential recognition for D-glucose configurations [6] [7]. The energy requirement for phosphorylation reactions introduces additional analytical complexity and potential interference from competing adenosine triphosphate-consuming processes [12] [8].

Peroxidase-coupled detection systems, frequently employed in conjunction with glucose oxidase for hydrogen peroxide quantification, demonstrate susceptibility to interference from various compounds present in complex analytical matrices [13] [12]. The hydrogen peroxide detection mechanism can be compromised by reducing agents, antioxidants, and other peroxide-consuming substances, leading to false-negative results in alpha-L-glucopyranose quantification [11] [13]. These interference effects are particularly pronounced in biological samples containing ascorbic acid, acetaminophen, or other electron-donating compounds [13] [12].

Impact of Anomerization Rates on Measurement Accuracy

The dynamic equilibrium between alpha and beta anomeric forms of L-glucopyranose significantly influences quantitative analysis accuracy, as the interconversion rates directly affect the available substrate concentration for enzyme-based detection systems [14] [15]. Mutarotation phenomena in alpha-L-glucopyranose solutions create time-dependent concentration variations that must be accounted for in precise analytical measurements [16] [17]. The anomerization process follows first-order kinetics, with rate constants that demonstrate strong temperature dependence and moderate pH sensitivity [15] [18].

Temperature-dependent anomerization kinetics reveal substantial variations in equilibrium establishment times, with higher temperatures accelerating the interconversion process between anomeric forms [15] [17]. At physiological temperatures (37°C), the mutarotation half-life for alpha-L-glucopyranose approaches 95 minutes, creating significant analytical windows where anomeric composition remains non-equilibrated [16] [19]. These temporal variations directly impact measurement accuracy, particularly in enzyme-based assays that demonstrate anomeric preference [9] [10].

Table 2: Anomerization Rate Constants and Measurement Accuracy Impact

| Temperature (°C) | α→β Rate Constant (h⁻¹) | β→α Rate Constant (h⁻¹) | Equilibrium Time (min) | Measurement Error Without Correction (%) | Corrected Accuracy (%) |

|---|---|---|---|---|---|

| 25 | 0.042 | 0.028 | 180 | 24.8 | 96.2 |

| 37 | 0.089 | 0.061 | 95 | 18.3 | 97.1 |

| 50 | 0.184 | 0.127 | 48 | 12.7 | 98.3 |

| 65 | 0.356 | 0.245 | 26 | 8.4 | 98.9 |

| 80 | 0.672 | 0.465 | 14 | 5.2 | 99.4 |

The pH-dependent nature of anomerization reactions introduces additional complexity in analytical method development, as buffer composition and ionic strength significantly influence the mutarotation rate constants [18] [19]. Acidic conditions generally accelerate the ring-opening and closing reactions that facilitate anomeric interconversion, while neutral to slightly alkaline conditions demonstrate slower equilibration kinetics [16] [18]. These pH effects must be carefully controlled to ensure reproducible analytical results and minimize time-dependent measurement variations [20] [18].

Catalytic enhancement of anomerization rates through acid or base catalysis provides opportunities for analytical method optimization, though careful control of reaction conditions remains essential [15] [17]. Proton-catalyzed mechanisms demonstrate enhanced reaction rates under mildly acidic conditions, while hydroxide-catalyzed pathways become dominant at elevated pH values [18] [16]. The dual catalytic pathways create complex kinetic profiles that require sophisticated modeling approaches for accurate prediction of equilibrium establishment times [17] [19].

The measurement accuracy impact of anomerization effects becomes particularly pronounced in rapid analytical methods where equilibration time is insufficient for complete anomeric equilibrium establishment [9] [10]. Enzyme-based assays that demonstrate strong anomeric preference may significantly underestimate alpha-L-glucopyranose concentrations when measurements are performed before equilibrium is achieved [10] [7]. These systematic errors can reach 20-30% in rapidly processed samples, highlighting the critical importance of temporal considerations in analytical protocol development [9] [21].

Compensation strategies for anomerization-related measurement errors include extended equilibration periods, elevated reaction temperatures, and catalytic enhancement of mutarotation rates [9] [18]. Pre-analytical sample treatment protocols that ensure complete equilibration can substantially improve measurement accuracy, though they extend overall analysis time and may introduce additional sources of analytical error [10] [19]. The optimization of equilibration conditions requires careful balance between accuracy improvement and practical analytical throughput considerations [21] [18].

Optimization of Mutarotase-Enhanced Detection Methods

Mutarotase enzyme systems offer significant potential for improving alpha-L-glucopyranose quantification accuracy through catalytic acceleration of anomeric interconversion reactions [22] [23]. The enzymatic facilitation of mutarotation eliminates time-dependent concentration variations that compromise measurement precision in conventional analytical approaches [3] [9]. Optimization of mutarotase-enhanced detection protocols requires careful consideration of enzyme concentration, reaction conditions, and coupling with downstream detection systems [22] [10].

Enzyme concentration optimization studies demonstrate that mutarotase activity exhibits saturation kinetics, with optimal performance achieved at concentrations significantly higher than those typically employed in standard glucose analysis protocols [3] [23]. Increased mutarotase concentrations accelerate equilibrium establishment while maintaining enzymatic stability under analytical conditions [22] [9]. The cost-benefit analysis of elevated enzyme concentrations must consider both analytical performance improvements and economic feasibility for routine implementation [10] [23].

Table 3: Mutarotase-Enhanced Detection Method Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions | Improvement Factor | Detection Limit (μM) |

|---|---|---|---|---|

| Mutarotase Concentration (U/mL) | 0.5-2.0 | 5.0-10.0 | 3.2x | 5.2 |

| Incubation Temperature (°C) | 25-30 | 37-40 | 1.8x | 3.1 |

| pH Optimum | 7.0-7.4 | 6.8-7.2 | 1.4x | 4.8 |

| Reaction Time (min) | 15-30 | 5-10 | 2.1x | 2.9 |

| Buffer System | Phosphate | HEPES/Acetate | 1.3x | 4.2 |

| Cofactor Requirements | None | Mg²⁺ (optional) | 1.2x | 4.9 |

Temperature optimization for mutarotase-enhanced systems reveals optimal activity ranges between 37-40°C, providing enhanced catalytic efficiency while maintaining enzyme stability throughout analytical procedures [22] [23]. Elevated temperatures accelerate both enzymatic and non-enzymatic anomerization pathways, creating synergistic effects that minimize equilibration time requirements [9] [18]. The temperature optimization must consider both mutarotase activity and stability of coupled detection enzymes to ensure overall system performance [3] [10].

Buffer system selection significantly influences mutarotase activity and stability, with specific ionic compositions demonstrating superior performance compared to traditional phosphate buffers [23] [22]. N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid and acetate buffer systems provide enhanced pH stability and reduced interference with downstream detection reactions [10] [18]. The optimization of buffer composition requires consideration of both mutarotase activity and compatibility with glucose oxidase or other detection enzymes employed in coupled assay systems [3] [9].

Cofactor requirements for mutarotase systems remain minimal, though specific divalent metal ions may enhance enzymatic activity under certain conditions [22] [23]. Magnesium ions demonstrate modest enhancing effects on mutarotase activity, though the improvement magnitude may not justify routine inclusion in analytical protocols [23] [10]. The cofactor optimization studies reveal that most commercial mutarotase preparations function effectively without additional metal ion supplementation [22] [3].

Table 4: Comparative Analysis of Detection Methods for Alpha-L-Glucopyranose

| Detection Method | Sensitivity (μM) | Selectivity | Anomeric Resolution | Analysis Time (min) | Precision (CV%) |

|---|---|---|---|---|---|

| HPLC-RI | 10-50 | Good | Partial | 15-30 | 2-5 |

| HPLC-MS/MS | 0.1-1.0 | Excellent | Complete | 20-40 | 1-3 |

| Enzymatic-Spectrophotometric | 5-25 | Moderate | None | 5-15 | 5-10 |

| Polarimetric | 100-500 | Poor | Poor | 2-5 | 8-15 |

| Ion Mobility-MS | 0.05-0.5 | Excellent | Complete | 10-25 | 1-2 |

| Chromatographic (Chiral) | 1-10 | Excellent | Complete | 25-45 | 3-6 |

The integration of mutarotase enhancement with various detection methodologies demonstrates differential optimization requirements depending on the downstream analytical approach [9] [24]. Spectrophotometric detection systems benefit substantially from mutarotase pre-treatment, as the enzymatic equilibration eliminates anomeric bias in glucose oxidase-based measurements [10] [4]. Chromatographic separation methods may require modified mutarotase protocols to preserve anomeric resolution while enhancing overall detection sensitivity [25] [24].

Coupling efficiency between mutarotase systems and downstream detection enzymes requires optimization of reaction timing and enzyme ratios to maximize analytical performance [3] [9]. Sequential enzyme addition protocols demonstrate superior performance compared to simultaneous enzyme mixing, allowing for controlled mutarotation followed by optimized detection enzyme activity [22] [10]. The temporal optimization of coupled enzyme systems requires consideration of individual enzyme kinetics and potential competitive inhibition effects [23] [7].